1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopropyl-substituted pyridine ring and a thiophene ring connected through a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-cyclopropylpyridine, is synthesized through cyclization reactions involving cyclopropylamine and pyridine derivatives.
Thiophene Derivative Preparation: Thiophene-2-carboxaldehyde is prepared through formylation reactions.
Coupling Reaction: The pyridine intermediate is coupled with the thiophene derivative using a urea-forming reagent such as isocyanate under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and purification techniques to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced urea derivatives.
Substitution Products: Functionalized pyridine or thiophene derivatives.
Scientific Research Applications
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-[(6-Chloropyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
- 1-[(6-Methylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
Comparison:
- Structural Differences: The presence of different substituents on the pyridine ring (e.g., chlorine, methyl) can significantly alter the compound’s reactivity and biological activity.
- Unique Features: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea’s cyclopropyl group imparts unique steric and electronic properties, potentially enhancing its stability and interaction with molecular targets.
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-13-2-1-7-19-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYYINBCILPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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